[2-(3,4-Dimethoxy-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester
Description
This compound features a tert-butyl carbamate group attached to an ethyl chain substituted with a hydroxyimino (-NOH) moiety and a 3,4-dimethoxyphenyl aromatic ring.
Properties
IUPAC Name |
tert-butyl N-[(2Z)-2-(3,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(18)16-9-11(17-19)10-6-7-12(20-4)13(8-10)21-5/h6-8,19H,9H2,1-5H3,(H,16,18)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXCKPDULNUMMF-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethoxy-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dimethoxy-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
[2-(3,4-Dimethoxy-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethoxy-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the dimethoxyphenyl group may interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on structural similarity to .
Key Observations:
- Hydrophobicity : The 3,4-dimethoxy substitution increases XLogP3 (~2.8) compared to the 4-methoxy analog (2.6), enhancing membrane permeability but reducing aqueous solubility.
- Hydrogen Bonding: All hydroxyimino-containing analogs share 2 H-bond donors, critical for targeting enzymes like SARS-CoV-2 Mpro (as seen in ).
- Functional Groups: Hydroxyimino groups may confer redox sensitivity, whereas hydroxymethyl or oxadiazole substituents alter metabolic pathways and binding kinetics.
Pharmacological and Biochemical Insights
Enzyme Inhibition Potential
- SARS-CoV-2 Mpro Binding: A structurally related compound, [3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-cyclopentyl]-carbamic acid tert-butyl ester, demonstrated strong binding to SARS-CoV-2 Mpro (Glide score: −8.21 kcal/mol) via five hydrogen bonds with residues like GLN 189 and LEU 141 . The hydroxyimino group in the target compound could mimic this interaction, with the 3,4-dimethoxy phenyl enhancing hydrophobic contact.
- Physostigmine-like Activity: Carbamic esters with basic substituents (e.g., hydroxyimino) show enhanced cholinesterase inhibition, as noted in . The tert-butyl carbamate may reduce toxicity compared to methyl or ethyl analogs.
Stability and Reactivity
Biological Activity
[2-(3,4-Dimethoxy-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its hydroxyimino and tert-butyl ester groups, is part of a broader class of carbamic acid derivatives. The structural features of this compound suggest it may interact with various biological targets, leading to diverse therapeutic applications.
Structural Characteristics
The compound features:
- Hydroxyimino Group : Enhances reactivity and biological interaction.
- Tert-butyl Ester Moiety : Increases lipophilicity, potentially improving bioavailability.
- Dimethoxyphenyl Substituent : May contribute to antioxidant and anti-inflammatory properties.
The biological activity of this compound is hypothesized to arise from its ability to form hydrogen bonds and interact with nucleophiles due to the presence of the hydroxyimino group. This interaction can modulate enzyme activities and influence cellular signaling pathways.
Anticancer Properties
Preliminary studies indicate that compounds similar in structure to this compound exhibit anticancer properties. For instance, structural analogs have shown significant cytotoxicity against various cancer cell lines, including melanoma and mammary adenocarcinoma cells.
Anti-inflammatory Effects
The hydroxyimino functionality may enhance the compound's anti-inflammatory effects. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- Cytotoxicity Studies : In vitro studies demonstrated that related compounds exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a potential for targeted cancer therapy .
- Mechanistic Insights : Research employing molecular docking studies has suggested that the compound may interact with specific enzyme targets, enhancing its efficacy as a therapeutic agent.
- Comparative Analysis : A comparison with structurally similar compounds highlights that the unique combination of functional groups in this compound may confer enhanced biological activity compared to simpler analogs.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dimethoxybenzaldehyde | Contains dimethoxy groups; lacks hydroxyimino functionality | Antioxidant properties |
| Hydroxylamine | Simple structure; serves as a precursor for oximes | Used in organic synthesis |
| Tert-butyl carbamate | Similar ester functionality; lacks phenolic substituents | Used as a protecting group in organic synthesis |
Study on Anticancer Activity
A study evaluated the antiproliferative effects of various derivatives of carbamic acids on B16-F0 melanoma cells. Results indicated that certain derivatives exhibited significant cytotoxic effects at concentrations as low as 20 µM, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .
Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory potential of related compounds in models of acute inflammation. The results showed a marked reduction in TNF-α levels when treated with these compounds, supporting their role in mitigating inflammatory responses .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves sequential steps: (i) protection of the carbamic acid group using tert-butoxycarbonyl (Boc) chemistry, (ii) coupling of the 3,4-dimethoxyphenyl moiety, and (iii) hydroxyimino group introduction via oximation. Key factors include:
- Solvent selection : Dichloromethane or THF optimizes solubility for intermediates .
- Temperature control : Oximation requires low temperatures (0–5°C) to minimize byproduct formation .
- Catalysts : Acidic conditions (e.g., HCl) or coupling agents (e.g., DCC) enhance reaction efficiency . Yields typically range from 60–75% under optimized conditions .
Q. What spectroscopic techniques are recommended for characterizing structural integrity?
A multi-technique approach is critical:
- NMR : H and C NMR confirm regiochemistry of the hydroxyimino group and Boc protection. Aromatic protons at δ 6.7–7.1 ppm verify the 3,4-dimethoxyphenyl substitution .
- HPLC-MS : Purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 365) validate synthesis success .
- FT-IR : Stretching bands at 1680–1700 cm (C=O of carbamate) and 3200–3400 cm (N-H/O-H) confirm functional groups .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as:
- A precursor for protease inhibitors, leveraging the hydroxyimino group’s nucleophilic reactivity .
- A scaffold for structure-activity relationship (SAR) studies, particularly in modifying methoxy substituents to tune lipophilicity .
Advanced Research Questions
Q. How can computational methods predict biological interactions of this compound?
Molecular docking (e.g., Glide/SP algorithm) and 100 ns molecular dynamics (MD) simulations reveal:
- Binding affinity : Glide scores of −8.21 kcal/mol suggest strong inhibition of SARS-CoV-2 M via hydrogen bonds with GLN189 and HIS164 .
- Stability : RMSD < 2.0 Å over MD simulations indicates stable ligand-protein complexes .
- Hydrophobic interactions : Key residues (LEU141, MET49) contribute to binding pocket stability .
Q. How can researchers resolve contradictions in biological activity data across assays?
Contradictions often arise from:
- Assay conditions : Varying pH or redox environments alter hydroxyimino group reactivity. Standardize buffers (e.g., PBS at pH 7.4) .
- Cellular permeability : LogP values >2.5 may enhance membrane penetration but reduce aqueous solubility. Use derivatives with polar substituents (e.g., –OH) .
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .
Q. What strategies optimize regioselectivity during hydroxyimino group installation?
- Protection/deprotection : Temporarily block the carbamic acid group with Boc to direct oximation to the desired ethyl position .
- Catalytic control : Use Cu(I) catalysts to favor syn-addition in hydroxylamine reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction specificity by stabilizing transition states .
Q. How does the tert-butyl carbamate group influence stability under acidic/basic conditions?
- Acid sensitivity : The Boc group cleaves rapidly in TFA or HCl/dioxane (1–4 h, room temperature), making it unsuitable for prolonged acidic workflows .
- Base stability : Resists hydrolysis in mild bases (e.g., NaHCO), but strong bases (e.g., NaOH) degrade the ester moiety .
- Storage : Store at −20°C under inert gas (N) to prevent moisture-induced decomposition .
Methodological Considerations
Q. What are best practices for handling and storing this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile byproducts (e.g., tert-butanol) .
- Storage : Desiccate at −20°C in amber vials to prevent photodegradation and hydrolysis .
Q. How to design SAR studies targeting the 3,4-dimethoxyphenyl moiety?
- Substituent variation : Replace methoxy groups with halogens (e.g., –F) or methyl to assess steric/electronic effects .
- Bioisosteres : Substitute the phenyl ring with heterocycles (e.g., pyridine) to modulate π-π stacking interactions .
- Pharmacophore mapping : Use Schrödinger’s Phase module to identify critical hydrogen-bond donors/acceptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
